molecular formula C10H9Br B14245688 (3-Bromobuta-1,3-dien-1-yl)benzene CAS No. 489461-62-3

(3-Bromobuta-1,3-dien-1-yl)benzene

Katalognummer: B14245688
CAS-Nummer: 489461-62-3
Molekulargewicht: 209.08 g/mol
InChI-Schlüssel: BFEBJDYUPGATQZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(3-Bromobuta-1,3-dien-1-yl)benzene is an organic compound with the molecular formula C10H9Br. It is a derivative of butadiene and benzene, where a bromine atom is attached to the butadiene moiety.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

(3-Bromobuta-1,3-dien-1-yl)benzene can be synthesized through several methods. One common approach involves the reaction between 3-bromo-1,3-butadiene and benzene under acidic conditions. The reaction typically requires a catalyst such as aluminum chloride (AlCl3) to facilitate the electrophilic aromatic substitution.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

(3-Bromobuta-1,3-dien-1-yl)benzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides, while substitution with hydroxide can produce phenols .

Wissenschaftliche Forschungsanwendungen

(3-Bromobuta-1,3-dien-1-yl)benzene has several applications in scientific research:

Wirkmechanismus

The mechanism by which (3-Bromobuta-1,3-dien-1-yl)benzene exerts its effects involves its interaction with various molecular targets. The bromine atom can participate in electrophilic aromatic substitution reactions, while the butadiene moiety can undergo polymerization or other addition reactions. These interactions can influence the compound’s reactivity and its role in different chemical processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (4-Bromobuta-1,3-dien-1-yl)benzene: This isomer differs in the position of the bromine atom on the butadiene moiety.

    (3-Chlorobuta-1,3-dien-1-yl)benzene: Similar structure but with a chlorine atom instead of bromine.

    (3-Fluorobuta-1,3-dien-1-yl)benzene: Similar structure but with a fluorine atom instead of bromine.

Uniqueness

(3-Bromobuta-1,3-dien-1-yl)benzene is unique due to its specific reactivity patterns and the influence of the bromine atom on its chemical behavior. The position of the bromine atom can significantly affect the compound’s reactivity and the types of reactions it can undergo .

Eigenschaften

CAS-Nummer

489461-62-3

Molekularformel

C10H9Br

Molekulargewicht

209.08 g/mol

IUPAC-Name

3-bromobuta-1,3-dienylbenzene

InChI

InChI=1S/C10H9Br/c1-9(11)7-8-10-5-3-2-4-6-10/h2-8H,1H2

InChI-Schlüssel

BFEBJDYUPGATQZ-UHFFFAOYSA-N

Kanonische SMILES

C=C(C=CC1=CC=CC=C1)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.